N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
"N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a cyclopenta[b]thiophene carboxamide derivative characterized by two critical substituents: a 1H-tetrazole group at position 2 and a branched 3-methylbutyl (isoamyl) chain on the carboxamide nitrogen. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 3-methylbutyl group may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-9(2)6-7-15-13(20)12-10-4-3-5-11(10)21-14(12)19-8-16-17-18-19/h8-9H,3-7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTVKDAKYADTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide ()
- Substituents: A cyano group at position 3 and a thiazole ring with methyl and phenyl groups.
- The cyano group improves electrophilicity, which may influence reactivity .
(b) 2-{[(1,3-Dioxo-isoindol-2-yl)acetyl]amino}-N-(tetrahydrofurfuryl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()
(c) N-(6-methoxy-carbazol-1-yl)-2-(tetrazolyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()
(d) N-(3-carbamoyl-cyclopenta[b]thiophen-2-yl)-benzofuran-2-carboxamide ()
- Substituents : A carbamoyl group and a benzofuran ring.
Physical Properties of Selected Analogues ()
| Compound | Substituents (Position 2) | Carboxamide Group | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| C12 | Oxazol-2-ylcarbamoyl | 2-oxo-2H-chromene | 39.3 | 1.4056 |
| C13 | 5-amino-1H-pyrazol-3-yl | Thiazol-2-yl | 40.3 | 1.3947 |
| C14 | 5-amino-1H-pyrazol-3-yl | Oxazol-2-yl | 33.1 | 1.4802 |
| C15 | 5-amino-1-phenyl-pyrazol-3-yl | Thiazol-2-yl | 29.0 | 1.5376 |
| C16 | 5-amino-1-phenyl-pyrazol-3-yl | Oxazol-2-yl | 35.9 | 1.4449 |
| Target* | 1H-tetrazol-1-yl | 3-methylbutyl | N/A | N/A |
Trends suggest that bulkier substituents (e.g., phenyl in C15) correlate with higher density, while flexible chains (e.g., 3-methylbutyl) may lower melting points compared to rigid groups .
Discussion
The target compound’s 3-methylbutyl chain distinguishes it from analogs with aromatic (e.g., phenyl in C12) or polar (e.g., tetrahydrofurfuryl in ) substituents. This branched alkyl group is expected to:
- Increase lipophilicity (logP ~3–4), enhancing blood-brain barrier penetration compared to polar analogs.
- Reduce crystallinity , leading to lower melting points than compounds with rigid substituents (e.g., C12: 39.3°C) .
- Modulate bioactivity : Alkyl chains may interact with hydrophobic enzyme pockets, as seen in anticonvulsant thiophene derivatives .
Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
